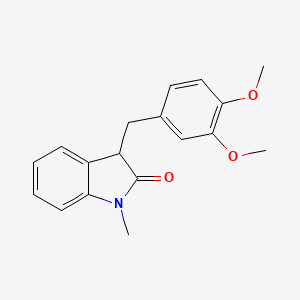
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, as well as to protect neurons from damage and promote their survival. Additionally, it has been shown to have antioxidant and anti-apoptotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its diverse range of potential applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties, among others. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15-7-5-4-6-13(15)14(18(19)20)10-12-8-9-16(21-2)17(11-12)22-3/h4-9,11,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKVRCRSUCKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![N-(3,4-dichlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-fluoro-3-nitrophenyl)amino]methylene}urea](/img/structure/B6005166.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)